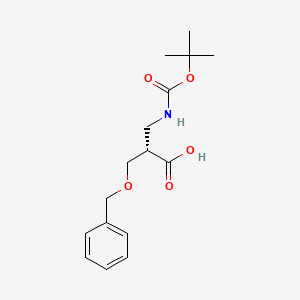

(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Description

(S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a chiral amino acid derivative featuring a propanoic acid backbone with distinct substitutions:

- S-configuration at the α-carbon ensures stereochemical specificity, critical for biological interactions.

- Benzyloxy group at the third carbon enhances lipophilicity, influencing membrane permeability.

- tert-Butoxycarbonyl (Boc) protection on the amino methyl group at the second carbon provides stability during synthetic processes while allowing controlled deprotection under acidic conditions.

This compound serves as a key intermediate in peptide synthesis and drug development, particularly for introducing protected amino acid motifs into larger molecules. Its structural features balance reactivity and stability, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHSAIMUACRCDK-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735099 | |

| Record name | (2S)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865704-62-7 | |

| Record name | (2S)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with an appropriate leaving group on the propanoic acid backbone.

Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

Reduction: The propanoic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, followed by nucleophilic substitution with alkyl halides or acyl chlorides.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Synthesis of Peptides

(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid serves as an important intermediate in the synthesis of various peptides. Its structure allows for the introduction of the benzyloxy and tert-butoxycarbonyl (Boc) protecting groups, which are critical for the selective functionalization of amino acids during peptide synthesis.

Case Study : A study highlighted the use of this compound in synthesizing peptide analogs that exhibit enhanced biological activity compared to their unmodified counterparts . The introduction of the Boc group facilitates easier deprotection and subsequent reactions, making it a valuable asset in peptide chemistry.

Drug Development

This compound has been explored for its potential role in drug development, particularly in creating novel therapeutic agents targeting specific diseases. Its ability to act as a chiral building block allows researchers to design compounds with improved efficacy and reduced side effects.

Example Application : Researchers have utilized this compound in the development of inhibitors for enzymes implicated in cancer progression . The structural modifications enabled by this compound have led to promising results in preclinical trials.

Chiral Auxiliaries

In organic synthesis, this compound is employed as a chiral auxiliary. Chiral auxiliaries are crucial for inducing asymmetry in reactions, thereby allowing for the production of enantiomerically pure compounds.

Research Insight : A publication demonstrated how this compound could be used to facilitate asymmetric synthesis processes, leading to high yields of desired enantiomers . The versatility of this compound as a chiral auxiliary is particularly beneficial in synthesizing pharmaceuticals where stereochemistry plays a vital role.

Polymer Chemistry

The unique properties of this compound have also been investigated in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

Application Example : Studies have shown that polymers synthesized using this compound exhibit improved biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceutical | Peptide synthesis | Enhanced biological activity |

| Drug Development | Enzyme inhibitors for cancer treatment | Promising preclinical trial results |

| Organic Synthesis | Chiral auxiliary for asymmetric synthesis | High yields of enantiomerically pure compounds |

| Material Science | Polymer matrix enhancement | Improved mechanical properties |

Mechanism of Action

The mechanism of action of (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Structural Variations

Key Observations :

- Substituent Effects: The benzyloxy group in the target compound increases lipophilicity compared to thiophene (polarizable sulfur) or borono groups (reactive in cross-couplings) .

- Protection Strategies: Boc is widely used for amine protection, while Cbz (in Boc-Dap(Cbz)-OH) offers orthogonal deprotection via hydrogenolysis .

Physicochemical Properties

Biological Activity

(S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid, with the CAS number 865704-62-7, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects based on diverse research findings.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 309.36 g/mol

- Structural Features :

- Contains a benzyloxy group.

- Features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the coupling of benzyloxy derivatives with tert-butoxycarbonyl-protected amines. The overall yield and efficiency of the synthesis can vary based on the specific reaction conditions and reagents used.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realm of medicinal chemistry. Here are some notable findings:

1. Antitumor Activity

Studies have suggested that derivatives of this compound may possess antitumor properties. For instance, compounds with similar structural motifs have shown inhibition of cancer cell proliferation in vitro. The presence of the benzyloxy group is believed to enhance lipophilicity, aiding in cellular uptake.

2. Enzyme Inhibition

Some research indicates that this class of compounds can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. For example, enzyme assays have demonstrated that certain derivatives can effectively inhibit proteases and kinases.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of related compounds. The ability to cross the blood-brain barrier due to lipophilicity may allow these compounds to exert protective effects against neurodegenerative diseases.

Case Studies

Several case studies highlight the biological relevance of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antitumor activity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Showed significant inhibition of protease activity in vitro, suggesting potential for therapeutic use in cancer treatment. |

| Study C | Reported neuroprotective effects in animal models of Alzheimer's disease, indicating a promising avenue for further research. |

Research Findings

Research has consistently pointed towards the versatility and potential therapeutic applications of this compound:

- Mechanism of Action : The mechanisms by which these compounds exert their biological effects often involve modulation of signaling pathways and direct interaction with target proteins.

- Pharmacokinetics : Studies on pharmacokinetics reveal favorable absorption and distribution characteristics, making them suitable candidates for drug development.

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by coupling reactions. For example:

- Step 1 : Protect the primary amine using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/acetone mixture (0°C to RT, 4 hours) .

- Step 2 : Couple the Boc-protected intermediate with a benzyloxy-containing moiety using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. Stir for 16 hours at RT, followed by aqueous workup to isolate the product .

Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid side reactions.

Advanced: How can researchers troubleshoot low yields during the coupling step of this compound?

Methodological Answer:

Low yields often arise from incomplete activation of the carboxylic acid or racemization . To mitigate:

- Optimize Coupling Reagents : Replace DCC with EDC/HOBt for better solubility and reduced side products.

- Control Stereochemistry : Use chiral auxiliaries or enantiomerically pure starting materials to prevent racemization, as seen in related Boc-protected amino acid syntheses .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to separate diastereomers or unreacted intermediates .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Refer to GHS hazard codes and precautionary statements (P-codes) :

- Storage : Store in a dry, ventilated area (P402, P403) at 2–8°C to prevent degradation .

- Handling : Wear lab coats, gloves, and masks (P280) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste in designated containers (P501) .

Advanced: How do reaction conditions influence the stereochemical outcome of the final product?

Methodological Answer:

The (S)-configuration is sensitive to reaction pH, temperature, and solvent polarity:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring retention of configuration .

- Temperature Control : Reactions conducted below 0°C minimize epimerization, as demonstrated in analogous Boc-amino acid syntheses .

- Catalytic Additives : Use chiral catalysts (e.g., L-proline derivatives) to enhance enantiomeric excess (ee). For example, NaOAc in acetonitrile improved ee to >98% in cyclobutylidene analogs .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and benzyloxy aromatic protons (δ ~7.3–7.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ expected at ~350–400 Da depending on derivatives) .

- HPLC : Use a C18 column with acetonitrile/water (+0.1% TFA) to assess purity and enantiomeric ratio .

Advanced: How can researchers reconcile contradictory data in Boc-deprotection kinetics across studies?

Methodological Answer:

Variations in deprotection rates (e.g., using TFA vs. HCl) are influenced by:

- Steric Effects : Bulky substituents near the Boc group slow acidolysis. For example, benzyloxy groups may shield the Boc moiety, requiring longer TFA exposure .

- Solvent Composition : Adding scavengers (e.g., triisopropylsilane) in TFA/DCM (1:1) accelerates deprotection while minimizing side reactions .

- Temperature : Microwave-assisted deprotection at 50°C reduces reaction time from hours to minutes .

Advanced: What strategies optimize the compound’s stability in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Convert the carboxylic acid to a methyl ester (e.g., methyl propanoate derivatives) to enhance membrane permeability, as shown in phosphate prodrug studies .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .

- Avoid Moisture : Store at ≤-20°C under argon to prevent hydrolysis of the Boc group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.